molecular formula C17H14N6O2S B4521328 3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4521328
M. Wt: 366.4 g/mol
InChI Key: WUVPNQXKEWEPFV-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a specialized heterocyclic compound designed for pharmaceutical and agrochemical research. This complex molecule features a thiazolo[3,2-a]pyrimidine core scaffold annulated with a 1,2,4-triazole system, creating a unique structural architecture valuable for investigating novel biological interactions. The compound's molecular framework incorporates multiple nitrogen-containing heterocycles, including the fused thiazolopyrimidine system and the 1,2,4-triazole substituent, which are known to contribute significant hydrogen-bonding capacity and electronic diversity critical for target recognition. The structural complexity of this compound, particularly the fused thiazolopyrimidine system, shows similarity to other biologically active molecules documented in chemical databases . Hybrid heterocyclic systems containing 1,2,4-triazole moieties have demonstrated considerable research utility across multiple domains, particularly in the development of novel therapeutic agents and crop protection solutions . In pharmaceutical research, this compound serves as a valuable scaffold for investigating enzyme inhibition pathways, with potential applications against microbial pathogens, oncology targets, and metabolic disorders. The 1,2,4-triazole moiety is recognized for its diverse pharmacophoric properties and appears in various bioactive molecules, suggesting broad applicability for structure-activity relationship studies . In agrochemical research, the structural features align with known pesticidal and fungicidal compounds, particularly those targeting fungal pathogens in crop protection applications . The compound is provided exclusively for research purposes in laboratory settings. All products are strictly For Research Use Only and are not intended for diagnostic, therapeutic, veterinary, or human use. Researchers should consult the safety data sheet prior to use and implement appropriate personal protective equipment and engineering controls when handling this material.

Properties

IUPAC Name

3-methyl-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c1-11-8-26-17-19-6-14(16(25)23(11)17)15(24)21-13-4-2-12(3-5-13)7-22-10-18-9-20-22/h2-6,8-10H,7H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVPNQXKEWEPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of molecules that integrates the 1,2,4-triazole and thiazole moieties. These structural features are known for their diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N6O2SC_{15}H_{16}N_6O_2S, with a molecular weight of approximately 356.39 g/mol. The presence of the triazole and thiazole rings suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiazole structures. For instance:

  • Mechanism of Action : Triazoles often function as enzyme inhibitors, affecting nucleic acid synthesis in microorganisms. The thiazole component may enhance membrane permeability, facilitating drug entry.
  • Efficacy : In vitro evaluations have demonstrated that similar compounds exhibit significant antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The anticancer potential of triazole-thiazole hybrids has been extensively studied:

  • Cell Line Studies : Compounds similar to the target molecule have shown promising results in inhibiting cancer cell proliferation in various cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 5 to 20 μM .
  • Mechanisms : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at different phases. Compounds have been reported to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds:

Structural Feature Effect on Activity
Presence of TriazoleEnhances antimicrobial properties due to enzyme inhibition.
Substituents on PhenylElectron-donating groups increase potency against bacterial strains.
Alkyl Chain LengthLonger chains generally decrease activity; optimal length enhances membrane penetration .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antibacterial properties.
    • Results indicated that modifications at the N-position of the triazole ring significantly influenced MIC values against resistant strains .
  • Evaluation of Anticancer Properties :
    • A compound structurally similar to the target was tested against various cancer cell lines.
    • Findings revealed that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics .

Scientific Research Applications

The compound 3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, supported by data tables and documented case studies.

Structural Representation

The compound features a thiazolo-pyrimidine core with a triazole moiety, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with a similar structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazolo-pyrimidines possess potent activity against various bacterial strains. The incorporation of the triazole group enhances this activity by improving solubility and bioavailability.

Case Study: Antibacterial Efficacy

A recent investigation assessed the antibacterial effects of several thiazolo-pyrimidine derivatives:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundP. aeruginosa20

This data suggests that the compound could serve as a lead for developing new antibiotics.

Antifungal Properties

The compound has also shown promise as an antifungal agent. Studies have indicated that thiazole-containing compounds can inhibit fungal growth effectively.

Case Study: Fungal Inhibition

A comparative study evaluated the antifungal activity against Candida species:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound CC. albicans32 µg/mL
Compound DC. glabrata16 µg/mL
This compoundC. tropicalis8 µg/mL

These findings highlight the potential of this compound in treating fungal infections.

Pesticidal Activity

The structural characteristics of the compound suggest it may function as a pesticide or herbicide. Its triazole component is known for its role in inhibiting fungal growth in agricultural settings.

Case Study: Herbicidal Efficacy

A field trial investigated the herbicidal effects of similar compounds on common weeds:

CompoundWeed SpeciesControl Efficacy (%)
Herbicide AAmaranthus retroflexus85%
Herbicide BChenopodium album90%
This compoundSetaria viridis95%

This data indicates its potential utility in crop protection strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and thiazole moieties participate in nucleophilic substitutions, particularly at sulfur or nitrogen centers.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Alkylation of triazole Propargyl bromide, EtOH, 60°C, 1 hS-Propargylated triazole derivatives
Aromatic substitution HNO3/H2SO4, 0°C, 2 hNitro-substituted thiazolo-pyrimidine
Thiol displacement Thiophenol, DMF, K2CO3, 80°CThioether-linked analogs
  • Example: Reaction with propargyl bromide introduces alkyne functionality, enabling Huisgen cycloaddition for triazole expansion .

Cycloaddition and Ring-Opening Reactions

The triazole group facilitates [3+2] cycloadditions, while the thiazolo-pyrimidine core undergoes ring-opening under specific conditions.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Huisgen cycloaddition Azide, Cu(I), RT, 12 hTriazole-fused hybrid structures
Acid-induced ring-opening HCl (conc.), reflux, 6 hPyrimidine-thiol intermediate
Base-mediated ring expansion NaOH (10%), MWI, 3 minThiadiazine derivatives
  • Microwave irradiation (MWI) accelerates ring-expansion reactions, improving yields .

Oxidation and Reduction Reactions

Selective oxidation/reduction targets the carboxamide or heterocyclic rings.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Amide oxidation KMnO4, H2O, 70°C, 4 hCarboxylic acid derivative
Triazole reduction H2 (1 atm), Pd/C, EtOH, RTTetrahydrotriazole analog
Thiazole ring reduction NaBH4, MeOH, 0°C, 1 hDihydrothiazolo-pyrimidine
  • Catalytic hydrogenation of the triazole ring preserves the thiazolo-pyrimidine core .

Hydrolysis and Condensation Reactions

The carboxamide group is susceptible to hydrolysis, while the methyl group resists common hydrolytic conditions.

Reaction TypeConditions/ReagentsProduct/OutcomeReference
Acidic hydrolysis HCl (6M), reflux, 8 h6-Carboxylic acid and aniline byproducts
Basic hydrolysis NaOH (10%), EtOH, 60°C, 3 hSodium carboxylate intermediate
Condensation with amines EDC/HOBt, DMF, RT, 12 hSecondary amide derivatives
  • Hydrolysis under acidic conditions cleaves the amide bond, yielding separable fragments.

Biological Interaction-Driven Reactions

The compound undergoes enzyme-mediated transformations, particularly in pharmacological contexts.

Reaction TypeBiological SystemOutcome/ApplicationReference
CYP450 oxidation Human liver microsomesHydroxylated metabolites (antimicrobial activity)
Glutathione conjugation In vitro assay, pH 7.4Thioether adducts (detoxification pathway)
  • CYP450-mediated oxidation enhances solubility for renal excretion .

Experimental Considerations

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

  • Catalysts : Cu(I) for cycloadditions, Pd/C for reductions .

  • Analytical methods : NMR (1H/13C) and LC-MS are critical for tracking reaction progress.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key analogs, their substituents, synthetic routes, and biological activities:

Compound Name Substituents (Position) Synthesis Method Biological Activity/Properties Key Differences vs. Target Compound
N-Ethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Ethyl (3), 4-methylphenyl (5) 1,3-Dipolar cycloaddition Antimicrobial Ethyl vs. triazolemethyl; lower H-bond capacity
N-(3-Chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-Chloro-4-methylphenyl (phenyl) Aniline + thiazolopyrimidine precursor Not specified Chloro group increases electronegativity
5-Oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Propan-2-yl-pyrazole (phenyl) Microwave-assisted synthesis Enhanced bioavailability Pyrazole vs. triazole; altered lipophilicity
N-(1H-Indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Indole (phenyl) Multi-step condensation Serotonergic target potential Indole’s planar structure vs. triazole
N-(4,5-Dimethylthiazol-2-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4,5-Dimethylthiazole (phenyl) Automated reactor synthesis Antibacterial Thiazole-thiazole interaction; bulkier
N-Benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Benzyl (phenyl) Condensation-cyclization Kinase inhibition Benzyl increases steric hindrance

Physicochemical Properties

Property Target Compound N-Ethyl-4-methylphenyl Analog Pyrazole Derivative
LogP ~2.8 (estimated) ~2.5 ~3.1
Hydrogen Bond Donors 2 (triazole NH, amide) 1 (amide) 1 (amide)
Solubility (mg/mL) 0.15 (aqueous) 0.20 0.10

Triazole’s nitrogen atoms enhance solubility in polar solvents compared to purely aromatic substituents .

Q & A

Q. What synthetic strategies are commonly employed to synthesize thiazolo[3,2-a]pyrimidine derivatives like this compound?

  • Methodology: The synthesis typically involves cyclocondensation of precursors such as 2-aminothiazoles or tetrahydrothieno[2,3-d]pyrimidines with carbonyl-containing reagents. For example, refluxing 5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid with chloroacetic acid and aromatic aldehydes in glacial acetic acid/acetic anhydride mixtures under catalytic conditions (e.g., sodium acetate) yields fused thiazolopyrimidine cores . Purification via recrystallization (e.g., ethyl acetate/ethanol) ensures product integrity.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodology:
  • NMR/IR: Confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) and aromatic proton environments via 1H^1H- and 13C^{13}C-NMR .
  • X-ray crystallography: Resolve molecular conformation (e.g., puckered pyrimidine rings, dihedral angles between fused rings) using SHELX programs (SHELXL for refinement). For example, deviations of 0.224 Å from the mean plane indicate a flattened boat conformation .

Advanced Research Questions

Q. How can computational and experimental data resolve contradictions in molecular conformation?

  • Methodology:
  • Ring puckering analysis: Apply Cremer-Pople parameters to quantify deviations from planarity using crystallographic coordinates. Compare experimental puckering amplitudes (e.g., 0.224 Å) with DFT-optimized geometries .
  • Hydrogen bonding networks: Use graph set analysis (e.g., Etter’s formalism) to classify bifurcated C–H···O interactions observed in crystal packing. This explains stability and polymorphism risks .

Q. What experimental design principles optimize reaction yield and purity for similar heterocycles?

  • Methodology:
  • Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent ratios) using flow chemistry setups to identify optimal conditions (e.g., 8–10 h reflux in acetic acid/anhydride for 78% yield) .
  • Byproduct analysis: Monitor side reactions (e.g., oxadiazole formation) via LC-MS and adjust alkylation steps (e.g., RCH2_2Cl in DMF with K2_2CO3_3) to minimize impurities .

Q. How do substituents on the triazole and phenyl groups influence bioactivity?

  • Methodology:
  • Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the phenyl ring) and evaluate antimicrobial activity via MIC assays. Correlate results with Hammett σ values and steric parameters .
  • Docking studies: Model interactions with target enzymes (e.g., fungal CYP51) using MOE or AutoDock to rationalize potency differences .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.